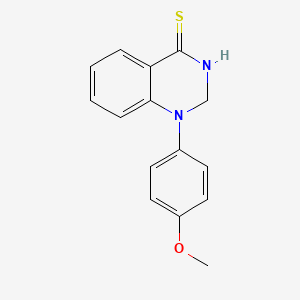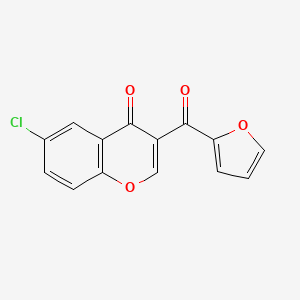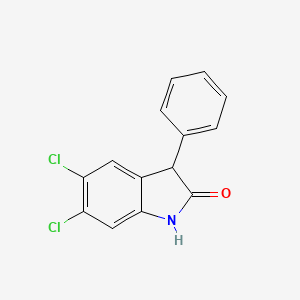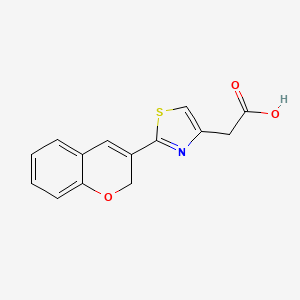
2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid is a compound that features a chromene ring fused with a thiazole ring and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenylthiourea with ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate. This reaction proceeds through nucleophilic addition and internal cyclization to form the desired thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene ring can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromene ring can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid: Known for its diverse biological activities.
2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetamide: Similar structure but with an amide group instead of an acetic acid moiety.
2-(2-(2H-Chromen-3-yl)thiazol-4-yl)ethylamine: Contains an ethylamine group, offering different biological properties.
Uniqueness
This compound is unique due to its combination of a chromene and thiazole ring, which imparts a wide range of biological activities. Its acetic acid moiety also allows for further chemical modifications, enhancing its versatility in research and industrial applications .
Properties
Molecular Formula |
C14H11NO3S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-[2-(2H-chromen-3-yl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H11NO3S/c16-13(17)6-11-8-19-14(15-11)10-5-9-3-1-2-4-12(9)18-7-10/h1-5,8H,6-7H2,(H,16,17) |
InChI Key |
AUTDRCKYUKJSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NC(=CS3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



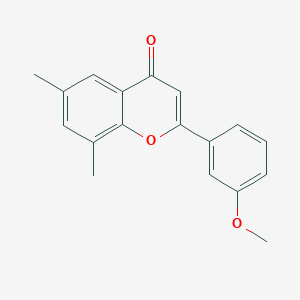
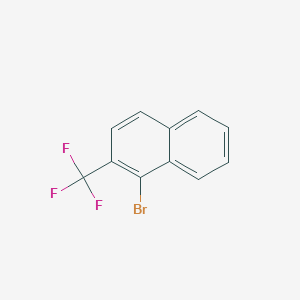
![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)

![6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)
![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)
![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)


